1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets .
Mode of Action
Compounds with similar structures have been reported to bind with high affinity to multiple receptors , which could potentially influence the activity of these receptors and lead to changes in cellular functions.
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(pyridin-2-yl)piperidine with phenylmethanesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: It is used as a tool compound to study the interactions between proteins and small molecules.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide
- 1-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
Uniqueness
1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,15-17-6-2-1-3-7-17)20-14-16-9-12-21(13-10-16)18-8-4-5-11-19-18/h1-8,11,16,20H,9-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENWPXGQDOKLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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